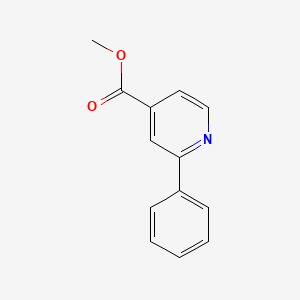
Methyl 2-Phenylisonicotinate
Cat. No. B1610706
Key on ui cas rn:
4634-14-4
M. Wt: 213.23 g/mol
InChI Key: PKPOOQVXKJROPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08415378B2
Procedure details


Methyl 2-chloroisonicotinate (2.5 g, 14.57 mmol), phenylboronic acid (2.66 g, 21.86 mmol), potassium carbonate (3.02 g, 21.86 mmol) and PdCl2 (dppf) (0.316 g, 0.44 mmol) were mixed in methanol (15 mL) in a 20 mL microwave vial. Two drops of water were added and the vial was capped and heated at 100° C. for 10 min in a single node microwave reactor. The solids were removed by filtration and the filtrate partly evaporated to yield a dark red slurry. DCM and water were added and the phases separated. The water phase (pH 9) was extracted with DCM and the combined organic phase washed with brine, passed through a phase separator and evaporated to yield a dark red oil. The compound was purified via Biotage, SNAP 340 g KP-SIL, eluent isocratic heptane/ethyl acetate 9:1 for 2 CV, then linear gradient heptane/ethyl acetate 9:1 to 6:4 over 5 CV to give methyl 2-phenylisonicotinate (1.83 g, 58%) as a colourless oil. 1H NMR (400 MHz, cdcl3) δ 3.98 (s, 3H), 7.39-7.54 (m, 3H), 7.76 (dd, 1H), 8.01-8.09 (m, 2H), 8.29 (s, 1H), 8.82 (d, 1H). MS m/z 214 (M+H)+




Name
PdCl2
Quantity
0.316 g
Type
catalyst
Reaction Step One




Yield
58%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl>CO.O.Cl[Pd]Cl>[C:12]1([C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=2)[C:5]([O:7][CH3:8])=[O:6])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OC)C=CN1
|
|
Name
|
|
|
Quantity
|
2.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
3.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
PdCl2
|
|
Quantity
|
0.316 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]Cl
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the vial was capped
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate partly evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a dark red slurry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phase (pH 9) was extracted with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phase washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a dark red oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was purified via Biotage, SNAP 340 g KP-SIL, eluent isocratic heptane/ethyl acetate 9:1 for 2 CV
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C(=O)OC)C=CN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.83 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
